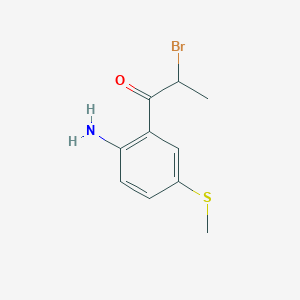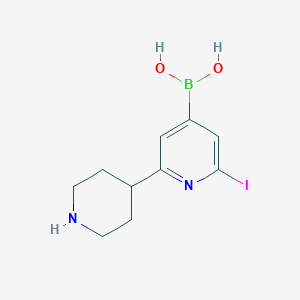
(2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring, which is further substituted with an iodine atom and a piperidine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation: The initial step involves halogen-metal exchange, where the iodine atom on the pyridine ring is replaced with a metal, such as lithium or magnesium.
Suzuki–Miyaura Coupling: This compound can also be synthesized via Suzuki–Miyaura coupling, which involves the reaction of a halogenated pyridine derivative with a boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding alcohol or ketone.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
Biology: It can be used to synthesize biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: Used in the synthesis of advanced materials, such as polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of (2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond
Comparación Con Compuestos Similares
4-Pyridinylboronic acid: Another boronic acid derivative used in Suzuki–Miyaura coupling reactions.
2-Iodo-4-pyridinylboronic acid: Similar structure but lacks the piperidine ring.
6-(Piperidin-4-yl)pyridin-4-ylboronic acid: Similar structure but lacks the iodine atom.
Uniqueness: (2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is unique due to the presence of both the iodine atom and the piperidine ring, which allows for a wider range of chemical reactions and applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C10H14BIN2O2 |
|---|---|
Peso molecular |
331.95 g/mol |
Nombre IUPAC |
(2-iodo-6-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H14BIN2O2/c12-10-6-8(11(15)16)5-9(14-10)7-1-3-13-4-2-7/h5-7,13,15-16H,1-4H2 |
Clave InChI |
PHANELBVQPTOIC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)I)C2CCNCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
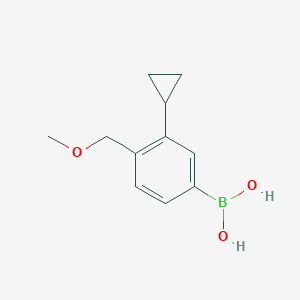
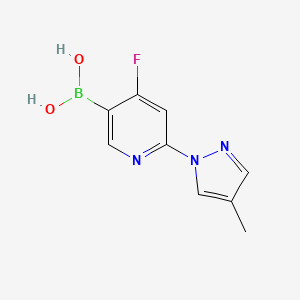
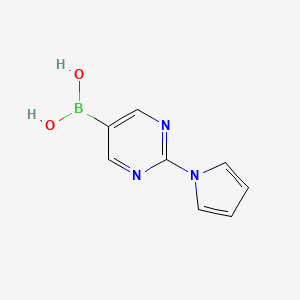
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)
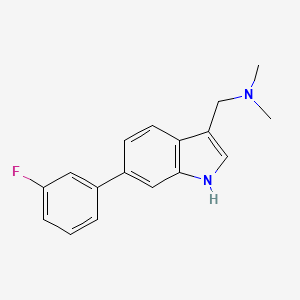
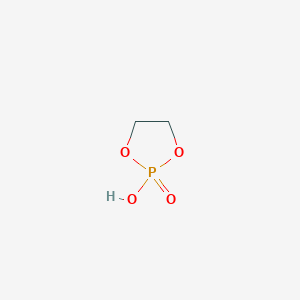
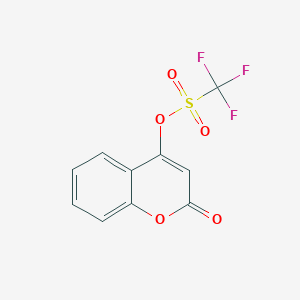
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
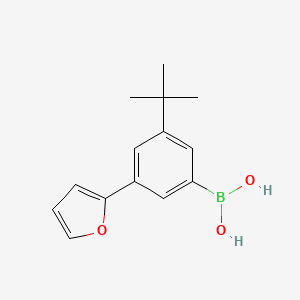
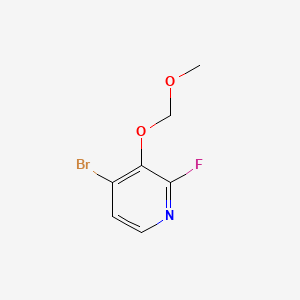
![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)

